![molecular formula C11H9F2NO3S B3036465 4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 344265-37-8](/img/structure/B3036465.png)
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Overview
Description
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione, also known as 4-DFMT, is a synthetic compound with a unique structure and properties that make it a useful material for scientific research. It has been used in various studies, including those related to drug design, enzyme inhibition, and biochemical and physiological effects.
Scientific Research Applications
Antifungal Drug Derivatives
While not the parent compound, DFB derivatives have been explored for their antifungal properties. For instance, Voriconazole (VN) —an antifungal drug—has been modified using DFB moieties. These modifications aim to enhance efficacy and reduce side effects .
Crystal Growth and Solid-State Chemistry
DFB hydrochloride’s crystalline properties are relevant in solid-state chemistry. Researchers study crystal growth, solubility, and other physical characteristics. DFB’s solid-state behavior and solubility in polar solvents make it intriguing for crystallography studies.
Mechanism of Action
Target of Action
The primary target of this compound is the cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting the enzyme . This inhibition prevents the synthesis of ergosterol , a key component of fungal cell membranes . The disruption in ergosterol production leads to increased permeability of the fungal membranes, ultimately causing cell death .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway . Ergosterol is vital for the integrity of fungal cell membranes. By inhibiting CYP51, the compound disrupts this pathway, leading to the death of the fungal cells .
Result of Action
The result of the compound’s action is the death of fungal cells . By inhibiting the synthesis of ergosterol, the compound disrupts the integrity of the fungal cell membranes, leading to cell death .
properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S/c1-6-11(16)14(10(15)5-18(6)17)9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTKIDBARGZKRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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